An In-depth Technical Guide to 5-Methylthiophene-2-sulfonyl Chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Methylthiophene-2-sulfonyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylthiophene-2-sulfonyl chloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, comprising a thiophene ring substituted with a methyl group and a reactive sulfonyl chloride moiety, make it a valuable precursor for the synthesis of a wide range of sulfonamides and other sulfur-containing compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-Methylthiophene-2-sulfonyl chloride, offering insights for its effective utilization in research and development.
Physicochemical Properties
5-Methylthiophene-2-sulfonyl chloride is a solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C5H5ClO2S2 | [2] |
| Molecular Weight | 196.68 g/mol | [3] |
| Appearance | Solid | [3] |
| Boiling Point | 285 °C | [1] |
| Density | 1.432 g/cm³ | [1] |
| CAS Number | 55854-45-0 | [2] |
Synthesis of 5-Methylthiophene-2-sulfonyl Chloride
The most common method for the synthesis of 5-Methylthiophene-2-sulfonyl chloride is the chlorosulfonation of 2-methylthiophene.[1][4] This electrophilic substitution reaction introduces the sulfonyl chloride group onto the thiophene ring, primarily at the 5-position due to the activating and directing effect of the methyl group.
A general protocol for the synthesis is as follows:
Reaction: Chlorosulfonation of 2-Methylthiophene
A simplified reaction scheme for the synthesis of 5-Methylthiophene-2-sulfonyl chloride.
Experimental Protocol:
-
In a fume hood, cool a flask containing chlorosulfonic acid (typically 2-4 equivalents) to 0 °C in an ice bath.
-
Slowly add 2-methylthiophene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 1-3 hours) to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Wash the organic layer with water and a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Methylthiophene-2-sulfonyl chloride.
-
The product can be further purified by vacuum distillation or recrystallization.
Spectroscopic Characterization
The structure of 5-Methylthiophene-2-sulfonyl chloride can be confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (around 2.5 ppm) and two doublets in the aromatic region for the thiophene protons (typically between 7.0 and 7.8 ppm) with a coupling constant characteristic of ortho-coupling in a thiophene ring. The deshielding effect of the sulfonyl chloride group will cause the proton at the 3-position to appear at a lower field than the proton at the 4-position.
-
¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon (around 15 ppm) and four distinct signals for the thiophene ring carbons. The carbon attached to the sulfonyl chloride group (C2) and the carbon bearing the methyl group (C5) will be quaternary and may show weaker signals. The chemical shifts of the thiophene carbons are influenced by the substituents, with the carbon atoms adjacent to the sulfur atom appearing at a lower field.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic strong absorption bands for the sulfonyl group (S=O stretching) in the regions of 1370-1335 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).
Reactivity and Synthetic Applications
The primary reactivity of 5-Methylthiophene-2-sulfonyl chloride is centered around the highly electrophilic sulfonyl chloride group, which readily reacts with a variety of nucleophiles.
Sulfonamide Formation
The most prominent application of 5-Methylthiophene-2-sulfonyl chloride is in the synthesis of sulfonamides through its reaction with primary and secondary amines.[5][6] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
General scheme for sulfonamide synthesis.
Experimental Protocol for Sulfonylation of an Amine:
-
Dissolve the amine (1 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C.
-
Slowly add a solution of 5-Methylthiophene-2-sulfonyl chloride (1 equivalent) in the same solvent to the amine solution.
-
Allow the reaction to stir at room temperature for a period of time (typically 1-12 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography or recrystallization.
The resulting 5-methylthiophene-2-sulfonamides are valuable scaffolds in drug discovery, known to exhibit a range of biological activities.
Reactions with Other Nucleophiles
5-Methylthiophene-2-sulfonyl chloride can also react with other nucleophiles, such as alcohols and thiols, to form sulfonate esters and thiosulfonates, respectively. These reactions typically proceed under similar conditions to sulfonamide formation, often requiring a base to facilitate the reaction.[7]
Applications in Drug Discovery and Agrochemicals
The 5-methylthiophene-2-sulfonyl moiety is a key structural feature in a number of biologically active compounds. Its incorporation into molecules can modulate their physicochemical properties, such as lipophilicity and metabolic stability, and can also provide crucial interactions with biological targets.
While specific examples for 5-Methylthiophene-2-sulfonyl chloride are not extensively detailed in readily available literature, the broader class of thiophenesulfonyl chlorides are recognized as important building blocks. For instance, various thiophenesulfonamide derivatives have been investigated as potential kinase inhibitors and for other therapeutic applications.[8] The presence of the methyl group in the 5-position can influence the steric and electronic properties of the resulting sulfonamides, potentially leading to improved potency and selectivity.
Safety and Handling
5-Methylthiophene-2-sulfonyl chloride is classified as a corrosive substance and can cause severe skin burns and eye damage.[2] It is also harmful if swallowed.[3] Therefore, it is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. Store the compound in a tightly closed container in a cool, dry place away from moisture, as it is moisture-sensitive.
Conclusion
5-Methylthiophene-2-sulfonyl chloride is a valuable and reactive building block for the synthesis of a diverse array of sulfur-containing heterocyclic compounds. Its straightforward synthesis and versatile reactivity, particularly in the formation of sulfonamides, make it a key intermediate for researchers in drug discovery and materials science. A thorough understanding of its chemical properties, handling requirements, and reaction characteristics is crucial for its safe and effective use in the laboratory.
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